molecular formula C13H10N2O2 B11881092 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione

7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione

Cat. No.: B11881092
M. Wt: 226.23 g/mol
InChI Key: RMMMAOMUYHNWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound includes a fused benzene and pyrazine ring, making it a crucial component in various pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. This reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production methods focus on optimizing the reaction conditions to achieve high yields and cost-effectiveness. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoxaline derivatives, which have shown significant promise in various pharmacological applications .

Scientific Research Applications

7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and receptors, thereby modulating various biological processes. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potent anticancer agent .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione stands out due to its unique structural features and broad-spectrum biological activities. Its ability to undergo various chemical modifications allows for the creation of derivatives with enhanced pharmacological properties .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

7-methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione

InChI

InChI=1S/C13H10N2O2/c1-7-2-3-8-9(6-7)13(17)11-10(12(8)16)14-4-5-15-11/h2-3,5-6,14H,4H2,1H3

InChI Key

RMMMAOMUYHNWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)N=CCN3

Origin of Product

United States

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